N-(Triethoxysilylpropyl)urea

Beschreibung

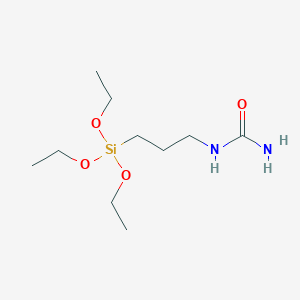

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-triethoxysilylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLBBGBASVLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044493 | |

| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23779-32-0, 116912-64-2 | |

| Record name | Ureidopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Triethoxysilylpropyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(triethoxysilyl)propyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIETHOXYSILYLPROPYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SHT6V963O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(Triethoxysilylpropyl)urea

This technical guide provides a comprehensive overview of the synthesis of N-(Triethoxysilylpropyl)urea, a bifunctional organosilane widely utilized as a coupling agent and adhesion promoter. The information is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, data presentation, and process visualization.

Introduction

This compound, also known as ureidopropyltriethoxysilane, is a versatile molecule that bridges the interface between inorganic and organic materials. Its chemical structure features a triethoxysilyl group, which can form robust siloxane bonds (Si-O-Si) with inorganic substrates like glass and metal oxides, and a terminal urea group, which enhances compatibility and adhesion with organic polymer matrices through mechanisms such as hydrogen bonding. This dual reactivity makes it an invaluable component in the formulation of advanced composites, coatings, adhesives, and sealants. In the context of drug development, its utility extends to the surface modification of nanoparticles and other drug delivery systems.

Core Synthesis Pathway: Aminosilylation of Urea

The most prevalent and industrially viable method for synthesizing this compound is the reaction between 3-Aminopropyltriethoxysilane (APTES) and urea. This nucleophilic substitution reaction involves the attack of the primary amine group of APTES on the carbonyl carbon of urea, leading to the elimination of ammonia as a byproduct. This route is favored for its simplicity, high atom economy, and the avoidance of hazardous reagents like phosgene or isocyanates.[1][2]

The reaction can be controlled to favor the formation of the mono-substituted product, this compound, or the di-substituted product, N,N'-bis(3-triethoxysilylpropyl)urea, by adjusting the stoichiometric ratio of the reactants. For the target compound, a 1:1 molar ratio of APTES to urea is theoretically required.

Alternative Synthesis Routes:

-

Reaction with Ethyl Carbamate: An alternative method involves the reaction of γ-aminopropyl triethoxysilane with ethyl carbamate, often in the presence of a catalyst such as dibutyltin oxide (DBTO).[3]

-

Isocyanate-Amine Reaction: A highly efficient but more hazardous route involves the reaction of 3-(triethoxysilyl)propyl isocyanate with ammonia. This method requires stringent safety precautions due to the toxicity of isocyanates.

Experimental Protocol: Synthesis from APTES and Urea

This section details a laboratory-scale protocol for the synthesis of this compound. The procedure is adapted from established methods for analogous trimethoxysilyl compounds.

Materials:

-

3-Aminopropyltriethoxysilane (APTES)

-

Urea

-

Anhydrous Toluene (optional, for solvent-based reaction)

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Thermometer and temperature controller (e.g., heating mantle)

-

Gas bubbler with dilute acid for ammonia trapping

-

Vacuum pump (for solvent removal and driving reaction to completion)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a thermometer, and a condenser. The outlet of the condenser should be connected via tubing to a gas bubbler containing dilute hydrochloric acid to neutralize the ammonia byproduct.

-

Reactant Charging: For the synthesis of the mono-substituted product, charge the flask with urea and 3-Aminopropyltriethoxysilane (APTES) in a 1:1 molar ratio.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent side reactions involving atmospheric moisture, which can cause premature hydrolysis of the triethoxysilyl groups.

-

Heating and Reaction: Begin stirring the mixture and gradually heat the flask to a temperature of 120-130°C. Maintain this temperature, and ammonia gas will begin to evolve, which will be neutralized in the acid trap. Monitor the reaction progress by observing the cessation of ammonia evolution. The reaction is typically carried out for 4-8 hours.

-

Driving to Completion (Optional): After the initial reaction period, a vacuum can be applied to the system while maintaining the temperature to remove the last traces of ammonia and drive the reaction equilibrium towards the product.

-

Cooling and Product Isolation: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature under the nitrogen atmosphere. The resulting product is crude this compound.

-

Purification: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. For higher purity, the product can be purified by vacuum distillation.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes key parameters and expected outcomes for the synthesis of ureido silanes.

| Parameter | Value/Range | Purpose/Impact |

| Reactant Ratio (APTES:Urea) | 1:1 (for mono-substitution) | Determines the primary product. An excess of APTES would favor the di-substituted product. |

| Temperature | 120°C - 130°C | Provides sufficient activation energy for the nucleophilic attack and ammonia elimination. |

| Pressure | Atmospheric, followed by vacuum | Initial reaction at atmospheric pressure; vacuum is applied to remove ammonia and drive the reaction to completion. |

| Reaction Time | 4 - 8 hours | Ensures the reaction proceeds to a high conversion. |

| Solvent | Solvent-free or Anhydrous Toluene | A solvent-free approach reduces cost and simplifies purification. Toluene can aid in heat transfer and mixing. |

| Catalyst | None required | The inherent reactivity of the amine and urea is sufficient at the specified temperature. |

| Expected Purity | ~95% (commercial grade) | Purity can be increased with further purification steps like vacuum distillation.[1] |

Visualization of Pathways and Workflows

Synthesis Pathway

The following diagram illustrates the primary chemical reaction for the synthesis of this compound from 3-Aminopropyltriethoxysilane and Urea.

Caption: Synthesis of this compound via aminosilylation of urea.

Experimental Workflow

This diagram outlines the key steps of the laboratory synthesis process.

Caption: A typical experimental workflow for the synthesis of this compound.

Application Workflow: Nanoparticle Surface Functionalization

For drug development professionals, a key application of this compound is the surface modification of nanoparticles for drug delivery. The urea functionality can enhance loading capacity through hydrogen bonding. This diagram illustrates a general workflow for this application.

Caption: Workflow for surface functionalization of nanoparticles with this compound.

Conclusion

The synthesis of this compound via the reaction of 3-Aminopropyltriethoxysilane and urea presents a robust and straightforward method for producing this valuable organosilane. By carefully controlling key reaction parameters such as temperature, stoichiometry, and atmosphere, high yields of a high-purity product can be consistently achieved. Its unique bifunctional nature makes it a critical component in the development of high-performance materials and a versatile tool for the surface modification of substrates in various fields, including potential applications in advanced drug delivery systems.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Kinetics of N-(Triethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of N-(Triethoxysilylpropyl)urea (UPS). UPS is a versatile organosilane compound widely utilized as a coupling agent and a precursor in the synthesis of hybrid organic-inorganic materials through sol-gel processes. A thorough understanding of its reaction kinetics is paramount for controlling material properties and optimizing performance in various applications, including drug delivery systems, coatings, and surface modifications.

Core Concepts: Hydrolysis and Condensation

The utility of this compound stems from the reactivity of its triethoxysilyl group. This group undergoes a two-step reaction: hydrolysis followed by condensation.

Hydrolysis: In the presence of water, the three ethoxy groups (-OC2H5) attached to the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol as a byproduct. This reaction is catalyzed by acids or bases.

Condensation: The newly formed silanol groups are reactive and can condense with each other or with hydroxyl groups on a substrate surface. This process forms stable siloxane bonds (Si-O-Si), leading to the formation of a cross-linked network or adhesion to a surface.

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Quantitative Kinetic Data

While specific kinetic data for this compound is limited in publicly available literature, the kinetics are comparable to other triethoxysilane derivatives, such as tetraethoxysilane (TEOS). The following table summarizes the available quantitative data and estimations based on related compounds.

| Parameter | Value | Conditions | Notes |

| Hydrolysis | |||

| Rate Constant (k) | Not specified | - | The hydrolysis of alkoxysilanes typically follows pseudo-first-order kinetics. |

| Half-life (t½) | 30 - 60 minutes | Neutral aqueous media, room temperature | Comparable to TEOS derivatives. |

| Activation Energy (Ea) | 45 - 65 kJ/mol | - | Typical range for triethoxysilane derivatives. |

| Condensation | |||

| Rate Constant (k) | Not specified | - | Highly dependent on pH, catalyst, and concentration of silanol groups. |

| Activation Energy (Ea) | Not specified | - | Generally, condensation is the slower, rate-determining step in the overall process. |

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are significantly influenced by several factors:

-

pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The rate is slowest at a neutral pH of around 7. Acidic conditions (pH 4-5) are often preferred for controlled hydrolysis as they accelerate the reaction while minimizing the rate of condensation. Basic conditions significantly accelerate condensation, which can lead to rapid gelation.

-

Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, following the Arrhenius equation.

-

Water/Silane Ratio: A sufficient amount of water is necessary to drive the hydrolysis reaction to completion.

-

Solvent: The choice of solvent can affect the solubility of the silane and the accessibility of water, thereby influencing the reaction rates.

-

Catalysts: Besides acid and base catalysis, other catalysts such as organotin compounds can be employed to control the reaction kinetics.

Experimental Protocols for Kinetic Analysis

The kinetics of this compound hydrolysis and condensation can be monitored using various analytical techniques. Below are detailed protocols for Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

In-Situ ATR-FTIR Spectroscopy for Monitoring Hydrolysis and Condensation

This method allows for real-time monitoring of the changes in functional groups during the reaction.

Materials and Equipment:

-

This compound

-

Deionized water

-

Ethanol (or other suitable solvent)

-

Acid or base catalyst (e.g., HCl or NH4OH)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

-

Reaction vessel with a magnetic stirrer

Experimental Workflow:

Caption: Experimental workflow for monitoring kinetics using FTIR spectroscopy.

Procedure:

-

Solution Preparation: In the reaction vessel, prepare a solution of this compound in the chosen solvent (e.g., ethanol). Add the required amount of deionized water.

-

Background Spectrum: Immerse the ATR probe into the solution before adding the catalyst and acquire a background spectrum.

-

Reaction Initiation: Initiate the reaction by adding the acid or base catalyst to the solution while stirring.

-

Data Acquisition: Immediately start collecting FTIR spectra at regular time intervals (e.g., every 1-5 minutes).

-

Data Analysis: Monitor the changes in the intensity of the following characteristic infrared absorption bands:

-

Disappearance of Si-O-C bonds: around 1100-1000 cm⁻¹ and 960 cm⁻¹, indicating hydrolysis.

-

Appearance of Si-OH bonds: a broad band around 3700-3200 cm⁻¹ and a sharper band around 950-850 cm⁻¹, indicating the formation of silanols.

-

Appearance of Si-O-Si bonds: a broad band around 1130-1000 cm⁻¹, indicating condensation.

-

By plotting the absorbance of these peaks against time, the reaction rates can be determined.

¹H and ²⁹Si NMR Spectroscopy for Kinetic Analysis

NMR spectroscopy provides detailed structural information and allows for the quantification of different species present in the reaction mixture over time.

Materials and Equipment:

-

This compound

-

D₂O (as a solvent and source of deuterium for hydrolysis)

-

Deuterated solvent (e.g., ethanol-d6)

-

NMR spectrometer

-

NMR tubes

Experimental Workflow:

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Procedure:

-

Sample Preparation: In an NMR tube, dissolve this compound in a deuterated solvent. Add a known amount of D₂O to initiate the hydrolysis.

-

NMR Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ²⁹Si NMR spectra at various time intervals.

-

Data Analysis:

-

¹H NMR: Monitor the decrease in the signal intensity of the ethoxy protons (-O-CH₂-CH₃) and the appearance of the signal for ethanol.

-

²⁹Si NMR: This is a powerful technique to distinguish between the unhydrolyzed silane (T⁰), partially hydrolyzed species (T¹), fully hydrolyzed silanetriol (T²), and condensed species (T³). By integrating the peaks corresponding to these different silicon environments, their respective concentrations can be determined over time, allowing for the calculation of rate constants for each step of the hydrolysis and condensation process.

-

Role in Sol-Gel Processes

The hydrolysis and condensation of this compound are the fundamental reactions in the sol-gel process. This process is used to create a "sol" (a colloidal suspension of particles) that evolves into a "gel" (a three-dimensional network). The urea functionality of UPS can form hydrogen bonds, which can influence the structure and properties of the resulting gel. By carefully controlling the reaction kinetics through the parameters mentioned above, the microstructure and properties of the final material, such as porosity, surface area, and mechanical strength, can be tailored for specific applications.

Conclusion

A comprehensive understanding of the hydrolysis and condensation kinetics of this compound is crucial for its effective application in materials science and drug development. While specific kinetic data for this compound is not extensively documented, the principles governing the behavior of other trialkoxysilanes provide a solid foundation for predicting and controlling its reactivity. The experimental protocols outlined in this guide offer a systematic approach to investigating these kinetics, enabling researchers to optimize reaction conditions and tailor the properties of the resulting materials for their desired applications. Further research to determine the precise rate constants and activation energies for both hydrolysis and condensation of this compound under various conditions would be highly valuable to the scientific community.

Unveiling the Thermal Behavior of N-(Triethoxysilylpropyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(Triethoxysilylpropyl)urea, a versatile organosilane, plays a crucial role in various applications, including as a coupling agent and in the synthesis of advanced materials. A thorough understanding of its thermal stability and decomposition profile is paramount for its effective and safe implementation. This technical guide provides an in-depth analysis of the thermal characteristics of this compound, detailing experimental methodologies, decomposition pathways, and quantitative data based on analogous compounds.

Thermal Decomposition Profile

The thermal decomposition is anticipated to occur in distinct stages:

-

Initial Phase (below 200°C): This stage is typically characterized by a minor weight loss attributed to the evaporation of physically adsorbed water or other volatile impurities.[2]

-

Urea Decomposition (approximately 200-400°C): The primary and most significant weight loss occurs in this temperature range, corresponding to the decomposition of the urea linkage.[2] This breakdown is a complex process that can yield isocyanate intermediates and ammonia.[1]

-

Organic Fragment Degradation and Silanol Condensation (approximately 400-600°C): Following the initial urea breakdown, further degradation of the remaining organic fragments occurs. Concurrently, the triethoxysilyl groups can undergo hydrolysis and condensation to form a more stable siloxane network.[2]

-

Formation of Stable Residue (above 600°C): At higher temperatures, the organic components are largely eliminated, leaving behind a stable inorganic residue, primarily silica-based.[2]

Quantitative Thermal Analysis Data

The following table summarizes the estimated thermal decomposition data for this compound, based on the behavior of analogous ureido-silane compounds. It is crucial to note that these values are estimations and may vary depending on the specific experimental conditions.

| Temperature Range (°C) | Estimated Weight Loss (%) | Description |

| < 200 | 1 - 5 | Loss of adsorbed water and volatile impurities.[2] |

| 200 - 400 | 30 - 50 | Decomposition of the N-(propyl)urea structure.[2] |

| 400 - 600 | 10 - 20 | Further degradation of organic fragments and condensation of silanol groups.[2] |

| > 600 | Remainder | Formation of a stable inorganic (silica-like) residue.[2] |

Experimental Protocols

To accurately assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh a 5-10 mg sample of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup: Purge the TGA instrument with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Equilibration: Equilibrate the sample at a starting temperature of 30°C.

-

Heating Program: Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[2]

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins.

-

Calculate the percentage weight loss in the different temperature regions corresponding to the specific decomposition events.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition, and to measure the associated enthalpy changes.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh a 3-7 mg sample of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibration: Equilibrate the sample at a starting temperature of 0°C.

-

Heating Program: Ramp the temperature from 0°C to 400°C at a constant heating rate of 10°C/min.[2]

-

Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and calculate the enthalpy of each transition by integrating the peak area.

-

Decomposition Pathway and Visualization

The primary thermal decomposition of the urea moiety in this compound is expected to proceed through the formation of an isocyanate intermediate and the release of ammonia. This is a common decomposition pathway for urea derivatives.

Caption: Proposed thermal decomposition pathway of the urea linkage.

The overall workflow for a comprehensive thermal analysis of this compound involves a sequential approach, often complemented by techniques to analyze the evolved gases, such as mass spectrometry or Fourier-transform infrared spectroscopy.

Caption: Workflow for the thermal analysis of this compound.

References

N-(Triethoxysilylpropyl)urea CAS number 23779-32-0

An In-depth Technical Guide to N-(Triethoxysilylpropyl)urea (CAS: 23779-32-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 23779-32-0, is a bifunctional organosilane that serves as a versatile coupling agent and surface modifier.[1] Its molecular structure incorporates a hydrolyzable triethoxysilyl group and a reactive organic ureido (urea) group.[1][2] This dual-reactivity allows it to form a durable bridge between inorganic materials (like glass, silica, and metals) and organic polymers (such as epoxy, urethane, and phenolic resins), making it a critical component in advanced materials, composites, coatings, and adhesives.[2][3] The triethoxysilyl terminus enables covalent bonding to hydroxylated inorganic surfaces, while the terminal urea group enhances adhesion and compatibility with polymer matrices through hydrogen bonding.[1][4]

Physicochemical and Thermal Properties

The physical and chemical properties of this compound are summarized below. This data is essential for understanding its handling, reactivity, and performance under various conditions.

| Property | Value | Reference(s) |

| CAS Number | 23779-32-0 | [4] |

| Molecular Formula | C₁₀H₂₄N₂O₄Si | [4] |

| Molecular Weight | 264.39 g/mol | [4] |

| IUPAC Name | N-[3-(triethoxysilyl)propyl]urea | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Density | 0.91 - 1.024 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 286 - 305.1 °C (Predicted) | [4][6][7] |

| Melting Point | -97 °C | [4][5] |

| Flash Point | 14.4 °C (58 °F) | [4][7] |

| Refractive Index (n20/D) | 1.39 - 1.443 | [4][6] |

| Water Solubility | 7 g/L at 20 °C (Reacts slowly) | [5] |

| Thermal Stability | Stable up to 120°C | [1] |

Mechanism of Action: A Molecular Bridge

The efficacy of this compound as a coupling agent is rooted in its bifunctional structure, which allows it to chemically bond to both inorganic and organic materials. This process occurs in two primary stages: hydrolysis and condensation.

-

Hydrolysis : The triethoxysilyl group [-Si(OC₂H₅)₃] reacts with water, often catalyzed by acid or base, to replace the ethoxy groups with hydroxyl groups, forming reactive silanols [-Si(OH)₃].[1]

-

Condensation : These newly formed silanol groups can then react in two ways:

Simultaneously, the urea group [-NHCONH₂] at the other end of the molecule's propyl chain interacts with the organic polymer matrix, primarily through strong hydrogen bonds.[4] This dual action creates a robust and hydrolytically stable interface between the two dissimilar materials.

Applications and Performance

This compound is utilized across a wide range of industries to improve material performance and durability.

-

Composite Materials : It acts as a coupling agent to enhance the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices.[1] This results in significantly improved mechanical properties.

-

Adhesives and Sealants : As an adhesion promoter, it improves the bond strength and hydrolytic stability of adhesives and sealants on glass, metal, and other inorganic substrates.[3]

-

Paints and Coatings : It is used as an additive or primer to improve the adhesion of paints and coatings, enhancing resistance to moisture and corrosion.[2][3]

-

Rubber and Plastics : The compound is used to modify engineering rubber and plastic materials, improving their mechanical properties and durability.[1][3]

-

Surface Modification : It modifies the surface properties of substrates, which is a critical step in the development of biomaterials, drug delivery systems, and medical implants.[9][10]

The performance benefits of using this silane are quantifiable, as shown in the table below for glass fiber composite applications.

| Performance Metric | Improvement | Reference(s) |

| Interfacial Shear Strength | 25-40% increase compared to untreated systems. | [1] |

| Moisture Resistance | Retention of 85-90% of dry strength after 1000 hours of water immersion. | [1] |

| Mechanical Properties | Improved flexural strength, tensile strength, and impact strength. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of ureido-silanes, surface modification of substrates, and fabrication of composites. While the synthesis protocol is adapted from the closely related N,N'-Bis(3-trimethoxysilylpropyl)urea due to the availability of detailed public data, the reaction principles are directly applicable.

Synthesis of Ureido-Silane

This protocol describes the synthesis via the reaction of an aminopropyl silane with urea, a common industrial method that avoids hazardous reagents.[11]

Materials and Equipment:

-

γ-Aminopropyl triethoxysilane

-

Urea (low water content)

-

Anhydrous Toluene (if solvent-based)

-

Three-necked flask with mechanical stirrer, thermometer, and condenser

-

Nitrogen gas inlet

-

Vacuum pump

-

Acid trap (for ammonia byproduct)

Procedure:

-

Setup : Assemble the three-necked flask setup under a nitrogen atmosphere to prevent moisture contamination.

-

Charging Flask : Charge the flask with γ-aminopropyl triethoxysilane and urea. A 2:1 molar ratio of aminopropyl silane to urea is typically used to favor the formation of bis-substituted products in related syntheses.[11]

-

Heating : Begin stirring and heat the mixture to 120-130°C. Maintain this temperature for approximately 4 hours. Ammonia gas will evolve and should be captured in the acid trap.[11]

-

Vacuum Application : After the initial heating period, apply a vacuum (~ -0.09 MPa) while maintaining the temperature. Continue the reaction under vacuum for an additional 4 hours to drive the reaction to completion by removing the ammonia byproduct.[11]

-

Cooling and Isolation : Cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator. The resulting liquid is the ureido-silane product, which can be purified further by vacuum distillation if necessary.[4]

Characterization:

-

FTIR : Confirm the presence of the urea C=O stretching vibration and Si-O-C stretching vibrations.[4]

-

NMR : Use ¹H and ¹³C NMR to verify the propyl chain and urea structure.

Surface Modification of Silica Substrates

This protocol provides a general method for functionalizing siliceous surfaces (e.g., glass slides, silicon wafers) to improve adhesion.[5][8]

Materials:

-

Substrate (e.g., glass slide)

-

Acetone, Isopropanol, Deionized Water

-

Piranha solution (3:1 H₂SO₄ : H₂O₂) - EXTREME CAUTION

-

This compound

-

Anhydrous solvent (e.g., Toluene or Ethanol)

-

Acetic Acid (optional, for pH adjustment)

-

Beakers, Sonicator, Oven

Procedure:

-

Substrate Cleaning :

-

Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (15 min each) to remove organic contaminants.

-

Dry the substrate with a stream of nitrogen.

-

-

Substrate Activation (in a fume hood with PPE) :

-

Immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes to generate surface hydroxyl (-OH) groups. Caution: Piranha solution is extremely corrosive and reactive.

-

Rinse the substrate thoroughly with deionized water and dry in an oven at 110°C.

-

-

Silane Solution Preparation :

-

Surface Treatment :

-

Immerse the activated substrate in the prepared silane solution for 30 minutes to 2 hours at room temperature.[8]

-

-

Rinsing and Curing :

Safety and Handling

This compound is often supplied in a methanol solution, which introduces hazards associated with the solvent. It is a flammable liquid and can cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

| Hazard Type | Description & Precaution | Reference(s) |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools. | [4][13] |

| Health | Causes serious eye irritation. May cause skin and respiratory irritation. Harmful if swallowed. | [11][13] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. | [11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is moisture-sensitive. | [7] |

| PPE | Wear protective gloves, protective clothing, and eye/face protection. | [11][13] |

Conclusion

This compound is a highly effective and versatile silane coupling agent. Its unique bifunctional chemistry enables the formation of strong, durable bonds between a wide variety of organic and inorganic materials. This technical guide provides researchers and scientists with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to effectively utilize this compound for creating high-performance composites, coatings, and functionalized surfaces. Proper adherence to safety protocols is critical when handling this reactive and flammable chemical.

References

- 1. Buy this compound | 116912-64-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 23779-32-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. academica-e.unavarra.es [academica-e.unavarra.es]

Solubility Profile of N-(Triethoxysilylpropyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(Triethoxysilylpropyl)urea in various solvents. This information is critical for the effective formulation, application, and understanding of this versatile silane coupling agent in diverse research and development settings.

Solubility Data

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | 7 g/L[1][2][3] | Reacts slowly with water/moisture[1][2][3] | 20[1][2][3] |

| Methanol | Not specified | Commercially available as a 40-52% solution, indicating high solubility[4][5] | Not specified |

| Alcohol (general) | Not specified | Soluble[1][2][3] | Not specified |

| Acetone | Not specified | Soluble | Not specified |

| Toluene | Not specified | Soluble | Not specified |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the gravimetric determination of this compound solubility in a solvent of interest.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Drying oven

-

Glass vials and stoppers

2. Procedure:

-

Solvent Preparation: Add a known volume of the selected solvent to the jacketed glass vessel.

-

Temperature Equilibration: Bring the solvent to the desired experimental temperature and maintain it throughout the experiment using the temperature-controlled bath.

-

Saturated Solution Preparation: Gradually add this compound to the solvent while stirring until a persistent excess of the solid phase is observed. This indicates that a saturated solution has been formed.

-

Equilibration: Seal the vessel to prevent solvent evaporation and allow the mixture to equilibrate for a minimum of 24 hours under continuous stirring at a constant temperature. This ensures that the solution reaches saturation equilibrium.

-

Sample Withdrawal: After equilibration, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved microparticles.

-

Solvent Evaporation: Place the vial with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of sample withdrawn in mL) * 100

3. Data Reporting:

Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Analysis of N-(Triethoxysilylpropyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of N-(Triethoxysilylpropyl)urea, an important organosilane coupling agent. Due to the limited availability of public experimental spectroscopic data, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. The guide includes comprehensive tables of predicted spectral data with detailed peak assignments and interpretations. Furthermore, it outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and FTIR spectra for liquid organosilane compounds. Visual diagrams of the molecular structure and a general experimental workflow for spectroscopic analysis are also provided to aid in understanding. This document serves as a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

Introduction

This compound is a versatile organosilane compound widely utilized as a coupling agent and surface modifier in the formulation of adhesives, sealants, coatings, and composite materials. Its bifunctional nature, featuring a urea group for interaction with organic polymers and a triethoxysilyl group for bonding to inorganic substrates, allows for the creation of durable and robust interfaces between disparate materials.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential tools for the structural elucidation and quality control of this compound. This guide provides an in-depth look at the predicted spectroscopic data for this compound and the experimental methodologies for its analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and have not been experimentally verified. While these predictions are based on established algorithms, they should be used as a reference and for guidance in the interpretation of experimentally obtained spectra.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides insights into the different proton environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | N H₂ | Protons of the primary amine group of the urea moiety. The broadness is due to quadrupole broadening and potential hydrogen bonding. |

| ~ 5.5 - 6.5 | Triplet | 1H | CH -NH- | Proton of the secondary amine in the urea group, coupled to the adjacent methylene group (CH₂-NH). |

| 3.82 | Quartet | 6H | Si-O-CH ₂-CH₃ | Methylene protons of the ethoxy groups, coupled to the methyl protons. |

| 3.10 | Quartet | 2H | -CH ₂-NH- | Methylene protons adjacent to the urea nitrogen, coupled to the neighboring methylene and NH protons. |

| 1.60 | Multiplet | 2H | -CH₂-CH ₂-CH₂- | Methylene protons of the central part of the propyl chain. |

| 1.22 | Triplet | 9H | Si-O-CH₂-CH ₃ | Methyl protons of the ethoxy groups, coupled to the methylene protons. |

| 0.65 | Triplet | 2H | Si-CH ₂- | Methylene protons directly attached to the silicon atom. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in this compound.

| Predicted Chemical Shift (ppm) | Assignment | Interpretation |

| 159.5 | C =O | Carbonyl carbon of the urea group. |

| 58.4 | Si-O-C H₂-CH₃ | Methylene carbons of the ethoxy groups. |

| 43.8 | -C H₂-NH- | Methylene carbon adjacent to the urea nitrogen. |

| 23.5 | -CH₂-C H₂-CH₂- | Central methylene carbon of the propyl chain. |

| 18.3 | Si-O-CH₂-C H₃ | Methyl carbons of the ethoxy groups. |

| 7.8 | Si-C H₂- | Methylene carbon directly attached to the silicon atom. |

Predicted FTIR Spectral Data

The predicted FTIR spectrum indicates the characteristic vibrational modes of the functional groups present in this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |

| 3450 - 3300 | N-H Stretching | Urea (N-H) | Asymmetric and symmetric stretching of the N-H bonds in the urea group. |

| 2975 - 2880 | C-H Stretching | Alkyl (C-H) | Stretching vibrations of the C-H bonds in the propyl and ethoxy groups. |

| 1660 | C=O Stretching (Amide I) | Urea (C=O) | Carbonyl stretch, a strong and characteristic band for the urea moiety. |

| 1570 | N-H Bending (Amide II) | Urea (N-H) | In-plane bending of the N-H bonds. |

| 1470 - 1440 | C-H Bending | Alkyl (C-H) | Bending vibrations of the methylene groups. |

| 1100 - 1000 | Si-O-C Stretching | Triethoxysilyl | Strong, broad band characteristic of the Si-O-C linkage. |

| 960 | Si-OH Stretching | Silanol (Si-OH) | This band may be present if the compound has undergone partial hydrolysis. |

| 800 - 750 | Si-C Stretching | Alkylsilyl (Si-C) | Stretching vibration of the silicon-carbon bond. |

Experimental Protocols

NMR Spectroscopy

3.1.1. Sample Preparation

-

Ensure the this compound sample is free of particulate matter. If necessary, filter the sample.

-

Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

3.1.3. ¹³C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm).

FTIR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat this compound liquid sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Analysis: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: General workflow for spectroscopic analysis.

Unlocking Interfacial Bonding: A Technical Guide to the Bifunctional Nature of N-(Triethoxysilylpropyl)urea as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of N-(Triethoxysilylpropyl)urea, a versatile bifunctional organosilane coupling agent. Its unique molecular architecture, featuring both a triethoxysilyl group and a terminal urea moiety, enables it to form a durable chemical bridge between inorganic and organic materials. This dual reactivity is instrumental in enhancing interfacial adhesion and improving the mechanical and physical properties of composite materials, coatings, and adhesives. This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Molecular Structure and Bifunctional Character

This compound, with the chemical formula C₁₀H₂₄N₂O₄Si, possesses a distinct molecular structure that underpins its bifunctionality.[1] The molecule consists of three key components: a triethoxysilyl group (-Si(OC₂H₅)₃), a flexible propyl spacer (-CH₂CH₂CH₂-), and a terminal urea group (-NH-CO-NH₂).[1] This unique arrangement allows it to act as a molecular bridge, with each end of the molecule exhibiting specific reactivity towards different types of materials.[2]

-

The Triethoxysilyl Group (Inorganic Reactivity): This terminus is responsible for bonding with inorganic substrates such as glass, silica, and metal oxides.[1] The ethoxy groups are hydrolyzable and react with water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials, forming strong, covalent siloxane bonds (Si-O-Si).[1][2][3] The slower hydrolysis rate of ethoxy groups compared to methoxy analogs offers improved storage stability and more controlled reactivity.[1]

-

The Urea Group (Organic Reactivity): The terminal urea moiety provides compatibility and adhesion to a wide range of organic polymer matrices.[2] The urea group can participate in hydrogen bonding and other polar interactions with polymers like epoxy resins, polyurethanes, and polyamides, leading to improved stress transfer from the polymer matrix to the inorganic reinforcement.[1][2][4]

-

The Propyl Spacer: The flexible propyl chain connects the inorganic-reactive silane group and the organic-reactive urea group, providing spatial separation and flexibility for optimal orientation and bonding at the interface.[1][2]

Mechanism of Action as a Coupling Agent

The efficacy of this compound as a coupling agent is a two-stage process involving hydrolysis and condensation, followed by interaction with the organic matrix.

-

Hydrolysis: In the presence of water, the triethoxysilyl groups undergo hydrolysis to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is often the initial step when the silane is applied to a surface or incorporated into a formulation containing moisture.[5] The hydrolysis rate is dependent on factors such as pH, temperature, and the concentration of water and silane.[6] Studies on similar triethoxysilane compounds suggest hydrolysis rate constants ranging from 0.003 to 0.1 min⁻¹, with half-lives of 30-60 minutes in neutral aqueous media at room temperature.[1]

-

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

-

With Surface Hydroxyls: They can react with hydroxyl groups present on the surface of inorganic fillers or substrates (e.g., glass fibers, silica) to form stable, covalent Si-O-Substrate bonds.[3]

-

Self-Condensation: They can also self-condense with other silanol groups to form a durable, cross-linked polysiloxane network at the interface.[3]

-

-

Interfacial Adhesion: The propyl-urea portion of the molecule extends away from the inorganic surface and interacts with the organic polymer matrix. This interaction, primarily through hydrogen bonding, ensures strong adhesion between the filler and the matrix, leading to a significant improvement in the overall performance of the composite material.[3]

Diagrams of Key Mechanisms and Workflows

Caption: Molecular structure of this compound.

Caption: Hydrolysis and condensation mechanism on an inorganic substrate.

Caption: General experimental workflow for filler surface treatment.

Quantitative Data on Performance Enhancement

The application of this compound as a coupling agent leads to significant improvements in the mechanical and physical properties of composite materials. The following table summarizes key quantitative data from various studies.

| Property Enhanced | Material System | Improvement | Reference(s) |

| Interfacial Shear Strength | Glass Fiber Composites | 25-40% increase compared to untreated systems. | [1] |

| Moisture Resistance | Composite Systems | Retention of 85-90% of dry strength after 1000 hours of water immersion. | [1] |

| Adhesion | Coatings on Metals and Plastics | Excellent adhesion properties. | [1] |

| Mechanical Properties | Polymer Composites | General enhancement of mechanical properties. | [1] |

| Durability | Silica-Based Materials | Enhanced durability and stability. | [1] |

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application in surface treatment of inorganic fillers. Optimal conditions may vary depending on the specific materials and desired outcomes.

4.1. Synthesis of this compound

One common laboratory-scale synthesis involves the reaction of γ-aminopropyltriethoxysilane with ethyl carbamate.[1]

-

Materials and Equipment:

-

γ-aminopropyltriethoxysilane

-

Ethyl carbamate

-

Dibutyltin oxide (DBTO) catalyst

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Vacuum distillation setup for purification

-

-

Procedure:

-

Charge the round-bottom flask with γ-aminopropyltriethoxysilane and ethyl carbamate in the appropriate stoichiometric ratio.

-

Add a catalytic amount of dibutyltin oxide (DBTO).

-

Heat the reaction mixture under an inert atmosphere with continuous stirring.

-

Maintain the reaction at a specified temperature for a set duration to ensure completion.

-

Monitor the reaction progress (e.g., by observing the evolution of byproducts).

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product, typically by vacuum distillation, to remove unreacted starting materials and byproducts.

-

4.2. Surface Treatment of Inorganic Fillers (e.g., Silica)

This protocol outlines the surface modification of inorganic fillers to improve their compatibility with polymer matrices.[3][7]

-

Materials and Equipment:

-

Inorganic filler (e.g., silica nanoparticles, glass fibers)

-

This compound

-

Ethanol/water solution (e.g., 95:5 v/v)

-

Acetic acid (for pH adjustment)

-

Beaker or flask

-

Magnetic stirrer or ultrasonic bath

-

Centrifuge or filtration apparatus

-

Oven

-

-

Procedure:

-

Silane Solution Preparation:

-

Filler Treatment:

-

Washing and Drying:

-

Separate the treated filler from the solution by filtration or centrifugation.[3][7]

-

Wash the treated filler several times with ethanol to remove any unreacted silane.[3]

-

Dry the treated filler in an oven at 100-120°C for 1-2 hours to remove the solvent and promote the condensation of the silanol groups with the filler surface.[3][7]

-

-

Incorporation into Polymer Matrix:

-

The dried, surface-treated filler is now ready for incorporation into the desired polymer matrix according to standard composite fabrication procedures.

-

-

Applications

The bifunctional nature of this compound makes it a valuable additive in a wide range of applications, including:

-

Composite Materials: Enhances the mechanical properties of polymer composites by improving the interfacial bonding between the polymer matrix and inorganic reinforcements like glass fibers or mineral fillers.[1][2]

-

Adhesives and Sealants: Improves the adhesion of adhesives and sealants to various substrates, particularly inorganic surfaces.[1][4]

-

Coatings: Used in protective coatings for metals and plastics to enhance adhesion and durability.[1][4]

-

Paints and Inks: Acts as a cross-linking promoter and adhesion promoter in paints, coatings, and inks.[4][8]

-

Rubber and Plastic Modification: Employed in the modification of engineering rubber and plastic materials to improve their mechanical properties and environmental resistance.[1][4]

-

Drug Development and Biomedical Research: Explored for the surface modification of medical implants and for immobilizing biomolecules on various substrates due to the stable and robust bonding it provides.[5]

Conclusion

This compound is a highly effective bifunctional coupling agent that plays a critical role in the development of high-performance materials. Its ability to form strong and durable covalent bonds with both inorganic and organic materials makes it an invaluable tool for researchers and scientists seeking to overcome the challenges of interfacial adhesion. The detailed understanding of its mechanism of action and the application of proper experimental protocols are key to harnessing its full potential in a variety of advanced applications.

References

- 1. Buy this compound | 116912-64-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 23779-32-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chinacouplingagents.com [chinacouplingagents.com]

Methodological & Application

Application Notes and Protocols for Surface Modification using N-(Triethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Triethoxysilylpropyl)urea is an organosilane coupling agent utilized for the surface modification of various inorganic substrates, including glass, silica, and metal oxides. Its unique bifunctional structure, featuring a triethoxysilyl group for covalent attachment to surfaces and a terminal urea group, makes it a versatile tool in materials science, biotechnology, and drug development.[1] The triethoxysilyl end of the molecule undergoes hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with hydroxyl groups present on the substrate surface.[2][3] The propyl linker provides flexibility, while the terminal urea group offers hydrogen bonding capabilities, which are crucial for subsequent applications such as the immobilization of biomolecules or enhancing adhesion between organic and inorganic materials.[2][4] This document provides detailed protocols for surface modification using this compound, along with expected quantitative data and applications relevant to drug development.

Mechanism of Action

The surface modification process with this compound proceeds in two main steps:

-

Hydrolysis: The triethoxysilyl groups react with water molecules to form reactive silanol groups (-Si(OH)₃). This reaction can be catalyzed by an acid or base.

-

Condensation: The newly formed silanol groups condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds. Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane layer on the surface.[3]

This process results in a durable, chemically-grafted organic layer that alters the surface properties of the substrate. The slower hydrolysis rate of triethoxy silanes compared to trimethoxy silanes provides a longer working time and potentially a more uniform and stable interface.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with urea-containing silanes. The exact values can vary depending on the substrate, reaction conditions, and measurement technique.

Table 1: Surface Characterization Before and After Modification

| Parameter | Analytical Technique | Bare Substrate (e.g., Glass) | Modified Substrate | Purpose of Analysis |

| Water Contact Angle | Goniometry | < 10° | 60° - 80° | To assess the change in surface hydrophilicity/hydrophobicity. |

| Surface Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Si, O | Si, O, C, N | To confirm the presence of the silane on the surface. |

| Film Thickness | Ellipsometry | N/A | 2 - 10 nm | To determine the thickness of the deposited silane layer. |

| Surface Morphology (Roughness) | Atomic Force Microscopy (AFM) | < 0.5 nm (RMS) | < 1 nm (RMS) | To evaluate the uniformity and smoothness of the silane coating. |

Table 2: Characterization of this compound Functionalized Nanoparticles

| Parameter | Technique | Bare Silica Nanoparticles | Functionalized Nanoparticles | Purpose of Analysis |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | ~150 nm | ~165 nm | To measure the increase in particle size due to the surface coating.[5] |

| Surface Charge | Zeta Potential | -45 mV | -25 mV | To assess the change in surface charge, indicating masking of silanol groups.[5] |

| Grafting Density | Thermogravimetric Analysis (TGA) | < 2% weight loss | 10-15% weight loss | To quantify the amount of organic silane grafted onto the nanoparticle surface.[5] |

| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | O-H (~3400 cm⁻¹), Si-O-Si (~1100 cm⁻¹) | New peaks: C=O (~1640 cm⁻¹), C-H (~2930 cm⁻¹), diminished O-H | To confirm the presence of urea and alkyl groups on the surface.[5] |

Experimental Protocols

Protocol 1: Surface Modification of Glass or Silicon Substrates

This protocol details the procedure for modifying the surface of glass slides or silicon wafers.

Materials:

-

Glass slides or silicon wafers

-

This compound

-

Anhydrous toluene or ethanol

-

Acetone

-

Isopropanol

-

Deionized water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)

-

Nitrogen gas

-

Ultrasonic bath

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Sonicate the substrates in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen.

-

Immerse the cleaned substrates in Piranha solution for 30-60 minutes to clean and introduce hydroxyl (-OH) groups on the surface. Handle Piranha solution with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates extensively with deionized water and dry under a nitrogen stream.[2]

-

-

Silanization:

-

Prepare a fresh 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol in a sealed container under a nitrogen atmosphere to prevent premature hydrolysis.

-

Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature with gentle agitation.[6]

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.[2]

-

Dry the substrates under a stream of nitrogen.

-

Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.[2]

-

-

Storage:

-

Store the modified substrates in a desiccator to prevent moisture absorption.

-

Protocol 2: Functionalization of Silica Nanoparticles

This protocol is suitable for the surface modification of silica nanoparticles for applications such as drug delivery.[5]

Materials:

-

Silica nanoparticles (SNPs)

-

This compound

-

Anhydrous toluene or ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge

Procedure:

-

Nanoparticle Preparation:

-

Disperse the silica nanoparticles in anhydrous toluene or ethanol to a concentration of approximately 10 mg/mL.

-

Sonicate the suspension to ensure the nanoparticles are well-dispersed.

-

-

Silanization Reaction:

-

Transfer the nanoparticle suspension to a round-bottom flask under a nitrogen atmosphere.

-

Add this compound to the suspension. The amount of silane should be optimized based on the surface area of the nanoparticles.

-

Heat the reaction mixture to reflux (e.g., ~110°C for toluene) and stir for 12 hours.[5]

-

-

Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles by repeated cycles of re-dispersion in fresh anhydrous solvent (3 times) and then ethanol (2 times) to remove unreacted silane.[5]

-

-

Drying and Storage:

-

Dry the purified functionalized nanoparticles in a vacuum oven.

-

Store the dried nanoparticles in a desiccator.

-

Mandatory Visualizations

Caption: Experimental workflow for surface modification.

Caption: Applications in drug development.

References

Application Notes and Protocols for the Functionalization of Silica Nanoparticles with N-(Triethoxysilylpropyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) have emerged as a versatile platform in nanomedicine due to their biocompatibility, tunable size, high surface area, and the ease with which their surface can be modified.[1] Functionalization of the silica surface is a key step in designing sophisticated drug delivery systems, enabling enhanced drug loading, controlled release, and targeted delivery. The introduction of specific organic moieties can alter the physicochemical properties of the nanoparticles, influencing their interaction with biological systems.

This document provides a detailed guide to the functionalization of silica nanoparticles with N-(Triethoxysilylpropyl)urea. The urea group is of particular interest as its hydrogen-bonding capabilities can enhance the loading of therapeutic agents.[1] Furthermore, the propyl chain acts as a spacer, and the triethoxysilyl group allows for covalent attachment to the silica surface. These functionalized nanoparticles are particularly promising for the development of pH-responsive drug delivery systems, especially for anticancer drugs like doxorubicin.

Experimental Protocols

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Absolute Ethanol

-

Ammonium Hydroxide solution (28-30%)

-

Deionized Water

Procedure:

-

In a round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.

-

Stir the mixture vigorously at room temperature for 15 minutes to ensure homogeneity.[2]

-

Rapidly add 5.0 mL of TEOS to the stirring solution.

-

Continue stirring at room temperature for 12 hours. The solution will gradually turn into a milky white suspension, indicating the formation of silica nanoparticles.[2]

-

Collect the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes.

-

Wash the nanoparticles by repeated cycles of centrifugation and redispersion in absolute ethanol (three times) and then deionized water (twice) to remove unreacted reagents.[2]

-

Dry the purified silica nanoparticles in an oven at 80°C overnight to obtain a fine white powder.

Functionalization with this compound

This protocol details the surface modification of the synthesized silica nanoparticles.

Materials:

-

Synthesized silica nanoparticles

-

N-(3-(Triethoxysilyl)propyl)urea

-

Anhydrous Toluene

Procedure:

-

Disperse 1.0 g of the dried silica nanoparticles in 100 mL of anhydrous toluene in a three-neck flask.

-

Sonicate the suspension for 20 minutes to ensure a homogeneous dispersion.[2]

-

In a separate container, dissolve 0.5 g of N-(3-(Triethoxysilyl)propyl)urea in 20 mL of anhydrous toluene.

-

Under a nitrogen atmosphere, add the silane solution dropwise to the silica suspension while stirring.[2]

-

Reflux the reaction mixture at approximately 110°C for 12 hours with continuous stirring under a nitrogen atmosphere.[2]

-

After cooling to room temperature, collect the functionalized nanoparticles by centrifugation at 8,000 x g for 20 minutes.[2]

-

Wash the nanoparticles thoroughly with anhydrous toluene (three times) and then ethanol (twice) to remove any unreacted silane.[2]

-

Dry the final product, the urea-functionalized silica nanoparticles, in a vacuum oven at 60°C overnight.

Doxorubicin Loading

This protocol describes the loading of the anticancer drug doxorubicin onto the functionalized nanoparticles.

Materials:

-

Urea-functionalized silica nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Disperse the urea-functionalized silica nanoparticles in PBS (pH 7.4) at a concentration of 1 mg/mL.

-

Prepare a stock solution of doxorubicin in deionized water.

-

Add the doxorubicin solution to the nanoparticle suspension and stir at room temperature for 24 hours in the dark.

-

Collect the doxorubicin-loaded nanoparticles by centrifugation.

-

Wash the nanoparticles with PBS to remove unloaded doxorubicin.

-

The amount of loaded doxorubicin can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.[3]

Data Presentation

Characterization of Silica Nanoparticles

The successful synthesis and functionalization of the silica nanoparticles can be confirmed by various characterization techniques. The following table summarizes typical results.

| Parameter | Technique | Bare Silica Nanoparticles | Urea-Functionalized Silica Nanoparticles |

| Size (TEM) | Transmission Electron Microscopy | ~100 nm | ~100 nm |

| Hydrodynamic Diameter (DLS) | Dynamic Light Scattering | ~110 nm | ~125 nm |

| Zeta Potential | Electrophoretic Light Scattering | -35 mV | -20 mV |

| Surface Functional Groups (FTIR) | Fourier-Transform Infrared Spectroscopy | Si-O-Si, Si-OH peaks | Additional C-H, N-H, C=O peaks |

Doxorubicin Loading and Release

The urea-functionalized silica nanoparticles exhibit a high loading capacity for doxorubicin and a pH-dependent release profile.

| Parameter | Condition | Value |

| Drug Loading Capacity | - | Up to 258 µg DOX / mg of nanoparticles[3] |

| Drug Loading Efficiency | - | ~70-98%[4][5] |

| Cumulative Release after 24h | pH 7.4 (Physiological) | ~20-30%[6] |

| Cumulative Release after 24h | pH 5.0 (Tumor Microenvironment) | ~50-60%[4] |

Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis and drug loading of urea-functionalized silica nanoparticles.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Caption: Intracellular pathway of doxorubicin delivered by urea-functionalized silica nanoparticles.[1][7]

References

- 1. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]